8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
Overview
Description
“8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C9H3ClF6N2 . It is a derivative of imidazo[1,5-a]pyridine, a heterocyclic compound .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been extensively studied. A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is one method that has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring fused with an imidazole ring. The pyridine ring is substituted at the 3 and 6 positions with trifluoromethyl groups and at the 8 position with a chlorine atom .Scientific Research Applications
Regioselective Fluorination : A study by Liu et al. (2015) discusses the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, which is a relevant process for compounds like 8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine. They used Selectfluor as the fluorinating reagent in aqueous conditions, achieving moderate to good yields through an electrophilic fluorination process (Liu et al., 2015).
Luminescent Transition Metal Complexes : Zhang et al. (2018) synthesized a compound comprising imidazo[1,2-a]pyridine and boron-dipyrromethene subunits. This compound formed luminescent transition metal complexes with various metal cations, demonstrating potential applications in materials science (Zhang et al., 2018).
Therapeutic Potential : Gong et al. (2011) identified a novel skeleton related to this compound as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This compound showed promise in increasing GLP-1 secretion and glucose responsiveness, indicating potential applications in anti-diabetic treatments (Gong et al., 2011).
Stable N-Heterocyclic Carbenes : Alcarazo et al. (2005) demonstrated that the imidazo[1,5-a]pyridine skeleton can be used to generate stable N-heterocyclic carbenes, which have applications in catalysis and organometallic chemistry (Alcarazo et al., 2005).
Room Temperature Ionic Liquids (RTILs) : Zhang and colleagues (2003) explored the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, a process relevant to compounds like this compound. This methodology provides a route to various RTILs (Zhang et al., 2003).
Fluorescent Probes in Liposome Models : Renno et al. (2022) synthesized imidazo[1,5-a]pyridine-based fluorophores, which were tested as probes in liposome models. This study highlights the potential of these compounds in bioimaging and monitoring cellular health (Renno et al., 2022).
Catalysis in Transfer Hydrogenation : Li et al. (2015) synthesized ruthenium(II) complexes with a 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine structure, showing good catalytic activity in the transfer hydrogenation of ketones. This research opens avenues for catalytic applications of similar compounds (Li et al., 2015).
Future Directions
The future directions for the study and application of “8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by imidazo[1,2-a]pyridines and their derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2/c10-5-1-4(8(11,12)13)3-18-6(5)2-17-7(18)9(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCBQZDWTCUSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N2C=C1C(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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